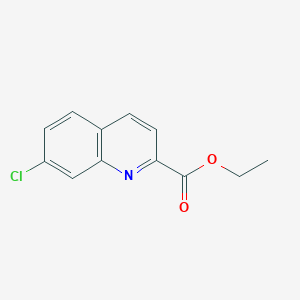

Ethyl 7-chloroquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 7-chloroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLOZLLCPGOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Chloroquinoline 2 Carboxylate and Analogues

Direct Synthesis Strategies for Ethyl 7-chloroquinoline-2-carboxylate

Direct strategies aim to construct the bicyclic quinoline (B57606) core and install the chloro and ethyl carboxylate groups in a concerted or sequential manner within a single synthetic plan. These can be further divided into multi-step pathways and one-pot condensations.

Multi-step syntheses offer a high degree of control over the substitution pattern of the final product. A prominent example involves building the quinoline ring from an appropriately substituted aniline (B41778), such as 3-chloroaniline (B41212), which ensures the desired 7-chloro substitution pattern.

One such established route is a variation of the Doebner-von Miller reaction . This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of a closely related analogue, 7-chloroquinaldine (7-chloro-2-methylquinoline), 3-chloroaniline is reacted with crotonaldehyde (B89634) in the presence of an acid catalyst like hydrochloric acid and a mild oxidant. google.comprepchem.com An improved version of this process utilizes tetrachloro-1,4-quinone as the oxidant under non-aqueous conditions, which has been shown to improve the yield and the regioselectivity of the 7-chloro isomer over the 5-chloro isomer. google.com

The resulting 7-chloroquinaldine is a key intermediate. The methyl group at the 2-position can then be oxidized to a carboxylic acid. A common and effective reagent for this transformation is selenium dioxide (SeO₂). researchgate.netadichemistry.com The oxidation of the benzylic methyl group on the quinoline ring proceeds to the corresponding carboxylic acid, yielding 7-chloroquinoline-2-carboxylic acid. nih.gov This two-step process—Doebner-von Miller reaction followed by oxidation—represents a robust multi-step pathway to the carboxylic acid precursor of the target molecule.

Another multi-step approach is the Gould-Jacobs reaction . This method begins with the condensation of an aniline, in this case 3-chloroaniline, with diethyl ethoxymethylenemalonate (EMME). alfa-chemistry.comorgsyn.org This initial reaction forms an intermediate which is then cyclized at high temperatures, typically in a high-boiling solvent like diphenyl ether, to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. alfa-chemistry.comorgsyn.org While this provides the 7-chloro substitution, the carboxylate is at the 3-position and a hydroxyl group is present at the 4-position. To arrive at a 2-carboxylate, a different starting material, such as diethyl oxaloacetate, can be condensed with 3-chloroaniline to form ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate. wikipedia.org This intermediate, a quinolone, must then be further modified by removing the 4-hydroxy group. A standard method for this is to first convert the hydroxyl to a chloro group using a reagent like phosphorus oxychloride (POCl₃), yielding a 4,7-dichloroquinoline (B193633) intermediate. orgsyn.orgwikipedia.orggoogle.com The 4-chloro group can then be removed via catalytic hydrogenation, a process known as hydrodechlorination, to yield the desired quinoline ring system. rsc.org

One-pot reactions offer an efficient alternative by combining multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.orgresearchgate.net

For the synthesis of this compound, this would involve the reaction of 2-amino-4-chlorobenzaldehyde (B1279505) with an ethyl pyruvate (B1213749) derivative, such as ethyl 2-(triphenylphosphoranylidene)propanoate, or more commonly, ethyl pyruvate itself under acid or base catalysis. rsc.org The reaction condenses the two components, followed by an intramolecular cyclization and dehydration to form the quinoline ring directly. A variety of catalysts, including Lewis acids like indium(III) triflate, have been shown to effectively promote this reaction under solvent-free conditions. wikipedia.org

The Combes quinoline synthesis is another one-pot method that condenses an aniline with a β-diketone under acidic conditions. researchgate.net While typically used to prepare 2,4-disubstituted quinolines, the choice of aniline and diketone can be tailored. For instance, using 3-chloroaniline would direct the 7-chloro substitution. However, this method is less direct for synthesizing 2-carboxylates as it requires a β-diketone that would lead to this specific substitution pattern.

Finally, multi-component reactions like the Doebner reaction can construct the quinoline core in one step from an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. researchgate.net While not directly yielding the target 2-carboxylate, these methods highlight the efficiency of one-pot strategies in quinoline synthesis.

Precursor Synthesis and Functionalization

This approach focuses on first creating a key intermediate that already contains the chloroquinoline core, which is then functionalized to introduce the ethyl carboxylate group at the 2-position.

As mentioned previously, a key precursor is 7-chloroquinoline-2-carboxylic acid . This can be synthesized via a two-step process starting from 3-chloroaniline. The first step is a Doebner-von Miller reaction with crotonaldehyde to produce 7-chloroquinaldine (7-chloro-2-methylquinoline). google.comprepchem.comnih.gov The subsequent oxidation of the 2-methyl group to a carboxylic acid using selenium dioxide (SeO₂) provides the desired chloroquinoline carboxylic acid. researchgate.netadichemistry.comnih.gov

Another important intermediate is 4,7-dichloroquinoline . This is synthesized from 3-chloroaniline via the Gould-Jacobs reaction to form 7-chloro-4-hydroxyquinoline, which is then treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. orgsyn.orgwikipedia.org This highly reactive dichloro-intermediate can then be selectively functionalized.

For syntheses requiring a Friedländer approach, the preparation of 2-amino-4-chlorobenzaldehyde is necessary. This can be achieved through the reduction of the corresponding 4-amino-2-chlorobenzonitrile (B1265742) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Once 7-chloroquinoline-2-carboxylic acid has been synthesized, the final step is its conversion to the corresponding ethyl ester. This is a standard esterification reaction.

The most common method is the Fischer esterification , where the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-driven process favored by the large excess of alcohol.

Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂). researchgate.net The resulting 7-chloroquinoline-2-carbonyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield this compound. researchgate.net

Regioselective Synthesis and Derivatization

Achieving the correct substitution pattern, particularly the placement of the chlorine atom at the 7-position, is a critical aspect of the synthesis.

The use of 3-chloroaniline as a starting material in cyclization reactions like the Doebner-von Miller, Combes, or Gould-Jacobs syntheses is the most direct way to ensure the formation of the 7-chloroquinoline (B30040) isomer. google.comalfa-chemistry.comresearchgate.net The electrophilic cyclization step in these reactions preferentially occurs at the para-position relative to the amino group of the aniline, which is unsubstituted, leading to the desired 7-substituted product. Studies on the Combes synthesis have shown that while electronic effects play a role, steric factors can also influence the final regiochemical outcome. researchgate.net For chloroanilines, the 7-substituted product is typically the major isomer formed. researchgate.net

Further derivatization of the quinoline ring can be achieved through modern cross-coupling reactions or C-H functionalization, although these are more commonly applied to introduce other substituents after the core ring has been formed.

Interactive Data Tables

Table 1: Key Synthetic Reactions for Quinoline Formation

| Reaction Name | Starting Materials | Key Features | Relevant for Target? |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Forms substituted quinolines. 3-chloroaniline gives 7-chloroquinaldine. google.comprepchem.com | Yes, for precursor synthesis. |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Active methylene compound | One-pot synthesis of quinolines. rsc.orgresearchgate.net | Yes, direct route possible. |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinoline-3-carboxylates. alfa-chemistry.comorgsyn.org | Yes, for precursor synthesis of an analogue. |

| Combes Synthesis | Aniline, β-Diketone | Forms 2,4-disubstituted quinolines. researchgate.net | Less direct, but possible. |

Table 2: Common Reagents for Key Transformations

| Transformation | Reagent(s) | Purpose |

|---|---|---|

| Methyl Group Oxidation | Selenium Dioxide (SeO₂) | Converts 2-methylquinoline (B7769805) to quinoline-2-carboxylic acid. researchgate.netadichemistry.com |

| Esterification | Ethanol, H₂SO₄ (Fischer) | Converts carboxylic acid to ethyl ester. |

| Esterification | 1. Thionyl Chloride (SOCl₂)2. Ethanol | Converts carboxylic acid to ethyl ester via acyl chloride. researchgate.net |

| Hydroxylation to Chlorination | Phosphorus Oxychloride (POCl₃) | Converts 4-hydroxyquinoline (B1666331) to 4-chloroquinoline. orgsyn.orgwikipedia.org |

| Dehydroxylation | Barton-McCombie Reagents | Removes hydroxyl group. alfa-chemistry.comwikipedia.orgnrochemistry.com |

Strategies for Site-Specific Functionalization (e.g., at C2, C3, C4)

The ability to selectively introduce functional groups at specific positions on the quinoline ring is essential for tuning the molecule's properties. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.govnih.gov

C2 Functionalization : The C2 position of the quinoline ring is often targeted for functionalization. The use of quinoline N-oxides is a common strategy, as it activates the C2 position for reactions. rsc.orgrsc.org For instance, a metal-free, one-pot methodology allows for the C2-selective amination and alkylation of quinoline N-oxides using ammonia, various amines, or active methylene compounds in the presence of diethyl H-phosphonate and potassium carbonate. rsc.org Another approach involves the iron-catalyzed C2-alkenylation of quinoline N-oxides with acrylates and styrenes. rsc.org Rhodium-catalyzed C2 arylation has also been achieved using aroyl chlorides. nih.gov

C3 Functionalization : Synthesizing quinoline-3-carboxylates can be achieved through a Rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. beilstein-journals.org This reaction proceeds via a probable cyclopropanation at the C2-C3 double bond of the indole (B1671886), followed by ring expansion and elimination to form the quinoline structure. beilstein-journals.org This method is effective for indoles with substituents at the 3, 4, 5, and 6 positions. beilstein-journals.org

C4 Functionalization : Accessing the C4 position often involves multi-step syntheses. One method for preparing ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate involves the N-alkylation of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate with chloroethane (B1197429) gas in an autoclave. google.com Additionally, molecular modifications at the C4 position of the quinoline core have been used to create bioactive analogues. durham.ac.uk

A review of regioselective C-H activation highlights various metal-catalyzed approaches to functionalize the quinoline scaffold, moving beyond the traditionally favored C2 position. acs.org

| Position | Functionalization Strategy | Catalyst/Reagents | Key Findings | Reference |

| C2 | Amination/Alkylation | Metal-free, Diethyl H-phosphonate, K₂CO₃ | Efficient, one-pot, room temperature reaction for various amines and methylene compounds. | rsc.org |

| C2 | Arylation | Rh-catalyzed | Utilizes aroyl chlorides for C2 arylation of quinoline N-oxides. | nih.gov |

| C3 | Carboxylation | Rh(II)-catalyzed | Reaction of indoles with halodiazoacetates via cyclopropanation-ring expansion. | beilstein-journals.org |

| C4 | Alkylation/Oxo-formation | N/A | Synthesis of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate via N-alkylation. | google.com |

Stereochemical Control in Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules, including quinoline alkaloids. Research into the alkaloids from Choisya ternata has led to the identification of new furoquinoline members and the determination of the absolute configurations of all chiral quinoline alkaloids present. rsc.orgresearchgate.net One of the isolated alkaloids, 7-isopentenyloxy-γ-fagarine, served as a precursor for the asymmetric synthesis of other enantiopure alkaloids like evoxine (B1671825) and evodine. rsc.org This demonstrates how natural products can provide a platform for developing stereocontrolled synthetic routes. Furthermore, a two-step approach has been reported for creating optically active 4-carbinol quinoline derivatives, highlighting the potential for synthesizing chiral compounds within this class. durham.ac.uk

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry leverages advanced techniques and catalysts to improve efficiency, selectivity, and environmental friendliness.

Metal-Catalyzed Coupling Reactions (e.g., Cross-Dehydrogenative Radical Coupling, Suzuki-Miyaura)

Cross-Dehydrogenative Coupling (CDC) : This method offers an atom-economical way to form C-C bonds. A K₂S₂O₈-mediated, metal-free radical dehydrogenative cross-coupling has been developed for the synthesis of 2,3-dicarbonylquinolines from enaminones and glycine (B1666218) derivatives. rsc.orgrsc.org This reaction proceeds through a single-electron transfer (SET) mechanism. rsc.org Acceptorless dehydrogenative coupling, catalyzed by well-defined rhenium or nickel complexes, provides sustainable routes to substituted quinolines from starting materials like 2-aminobenzyl alcohol and various alcohols, ketones, or nitriles. nih.govacs.org

Suzuki-Miyaura Coupling : This versatile cross-coupling reaction is widely used for creating C-C bonds between aryl halides and boronic acids. It has been successfully employed in the synthesis of various phenyl quinolines. researchgate.net For example, dichlorobis(triphenylphosphine)palladium(II) catalyzes the coupling of bromo- and dibromo-quinolines with substituted phenylboronic acids to produce aryl- and diaryl-quinolines in high yields. researchgate.net The reaction is also effective for heteroaromatic systems, such as coupling bromoquinoline with pyridine (B92270) boronic acid. youtube.com This method's broad functional group compatibility makes it a powerful tool for synthesizing complex quinoline derivatives, including those with biaryl moieties. acs.orgnih.gov

| Coupling Reaction | Catalyst System | Substrates | Product Type | Key Features | Reference |

| Cross-Dehydrogenative Coupling | K₂S₂O₈ (metal-free) | Enaminones, Glycine derivatives | 2,3-Dicarbonylquinolines | Radical-radical coupling via SET mechanism. | rsc.orgrsc.org |

| Acceptorless Dehydrogenative Coupling | Rhenium PN(H)P Complexes | 2-Aminobenzyl alcohol, Ketones/Alcohols | Substituted quinolines | Hydrogen-borrowing conditions, sustainable. | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ | Bromoquinolines, Phenylboronic acids | Aryl quinolines | High yields, good for aryl functionalization. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst | Bromoquinoline, Pyridine boronic acid | Heteroaryl-coupled quinoline | Demonstrates utility for heteroaromatic coupling. | youtube.com |

Organometallic Reagent Mediated Syntheses (e.g., Mixed Lithium-Magnesium Reagents)

Organometallic reagents are fundamental to many synthetic transformations.

Organolithium and Grignard Reagents : The reaction of quinoline with organolithium reagents proceeds via attack at the C2 position, forming a 1,2-dihydro-1-lithio-intermediate. rsc.org Heteroaromatic tosylates have been shown to be suitable electrophiles for iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. organic-chemistry.org

Mixed Lithium-Magnesium Reagents : The use of mixed lithium-magnesium reagents, such as iPrMgCl·LiCl, significantly expands the scope of halogen-magnesium exchange reactions, allowing them to proceed under milder conditions and tolerate a wider range of functional groups. clockss.org A library of functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines using these mixed lithium-magnesium intermediates, which are then reacted with various electrophiles. durham.ac.uk This approach has been successfully applied in both batch and continuous flow conditions. durham.ac.uk Specifically, lithium tri(quinolinyl)magnesates, prepared from bromoquinolines and Bu₃MgLi, can be used in palladium-catalyzed cross-coupling reactions to afford functionalized quinolines. researchgate.net

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for creating complex molecules. nih.gov This approach has been used to synthesize new 1,2,3-triazole quinoline derivatives by reacting an azido-quinoline with various substituted alkynes. researchgate.net This methodology is known for its high yields and reliability. researchgate.netresearchgate.net The development of a chiral click chemistry platform has also been explored, enabling enantioselective reactions on quinoline derivatives. acs.org

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis offers several advantages, including reduced reaction times, higher yields, and milder conditions, making it an environmentally friendly approach. rsc.org This technique has been effectively applied to the synthesis of hybrid quinoline-imidazole derivatives. rsc.orgnih.gov The efficiency of ultrasound is attributed to cavitation phenomena, which enhance mass transfer and homogenization of the reaction mixture. nih.gov For instance, N-alkylation reactions under ultrasound show significant benefits in terms of reaction time and energy consumption. rsc.org Another example is the ultrasound-assisted, one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst, to produce 2-substituted quinolines in good yields. nih.gov

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of quinoline derivatives, offering advantages in safety, scalability, and reaction efficiency over traditional batch methods. ucd.ievapourtec.com These systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for hazardous or highly exothermic reactions. acs.org

Several strategies have been adapted for the flow synthesis of the quinoline core. One notable approach involves a tandem photoisomerization-cyclization process. In this method, amino-enone substrates are irradiated in a flow reactor, often using high-power LED lamps, to induce an alkene isomerization followed by a cyclocondensation cascade to form the quinoline ring. ucd.ievapourtec.comresearchgate.net This technique has been shown to generate various substituted quinolines with high throughputs, exceeding one gram per hour in some cases. ucd.ievapourtec.com

Another prominent method adapted for continuous flow is the Doebner-von Miller reaction. For instance, the synthesis of 2-methylquinoline derivatives has been achieved by reacting aniline and acrolein in a flow reactor, demonstrating a rapid and green route to these compounds. rsc.org Similarly, an FeCl₃-catalyzed Povarov-type [4+2] annulation has been successfully translated from batch to a continuous-flow process, significantly reducing reaction times. organic-chemistry.org Photochemical methods under flow conditions have also been developed to produce 3-cyano substituted quinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles, showcasing the technology's ability to handle potentially unstable intermediates safely. acs.org

These flow-based syntheses of the quinoline scaffold provide the foundational structures which can be further functionalized to yield specific targets like this compound. The table below summarizes key parameters from representative continuous flow methodologies.

Table 1: Examples of Continuous Flow Synthesis of Quinoline Scaffolds

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photoisomerization-Cyclization | Amino-enones | High-power LED irradiation | Substituted Quinolines | ucd.ievapourtec.comresearchgate.net |

| Doebner-von Miller | Aniline, Acrolein | Strong acid, Flow reactor | 2-Methylquinolines | rsc.org |

| Povarov-type Annulation | α-Aminonitriles, Terminal alkynes | FeCl₃ | 2,4-Diaryl Quinolines | organic-chemistry.org |

| Iminyl Radical Cyclization | 2-(azidomethyl)-3-aryl-prop-2-enenitriles | NBS, HBr, Visible light | 3-Cyanoquinolines | acs.org |

| Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Diols | Nickel catalyst | Quinolines | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for the synthesis of quinolines. Chiral phosphoric acids have been effectively employed as organocatalysts in an atroposelective Friedländer heteroannulation reaction. nih.gov This process combines 2-aminoaryl ketones with α-methylene carbonyl compounds to construct enantioenriched, axially chiral, polysubstituted 4-arylquinoline architectures with high yields and excellent enantioselectivities (up to 97% ee). nih.gov The use of organocatalysts is a key aspect of various modern Friedländer synthesis modifications. nih.gov

While the construction of the quinoline ring itself can be organocatalyzed, functionalization of the pre-formed quinoline scaffold also benefits from this approach. For example, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates and carboxamides has been achieved through the reaction of 4-azido-7-chloroquinoline with β-ketoesters or β-oxo-amides. clockss.org This transformation is catalyzed by a catalytic amount of pyrrolidine (B122466) (5-10 mol%), which acts as the organocatalyst to facilitate the enamine-azide cycloaddition reaction. clockss.org

Table 2: Organocatalytic Reactions in Quinoline Chemistry

| Reaction Type | Substrates | Organocatalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Friedländer Heteroannulation | 2-Aminoaryl ketones, α-Methylene carbonyls | Chiral Phosphoric Acid | Axially Chiral 4-Arylquinolines | Atroposelective synthesis of the quinoline core | nih.gov |

| Enamine-Azide Cycloaddition | 4-Azido-7-chloroquinoline, β-Ketoesters | Pyrrolidine | 7-Chloroquinoline-1,2,3-triazoyl Carboxylates | Functionalization of the quinoline scaffold | clockss.org |

Reaction Mechanisms in Quinoline Carboxylate Synthesis

The formation of the quinoline ring system is governed by a variety of reaction mechanisms, from historical name reactions to modern catalytic cycles.

Classical Quinoline Synthesis Mechanisms (e.g., Skraup, Doebner von Miller, Combes, Friedländer, Povarov)

The classical methods for quinoline synthesis remain fundamental in organic chemistry, each providing a distinct pathway to the quinoline core. nih.govmdpi.com

Skraup Synthesis : This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). pharmaguideline.comwikipedia.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aniline then undergoes a Michael-type conjugate addition to acrolein, followed by an acid-catalyzed electrophilic cyclization onto the benzene (B151609) ring and subsequent dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. wikipedia.orgiipseries.org While powerful for unsubstituted quinolines, the reaction is notoriously exothermic and often requires moderators like ferrous sulfate. chemistry-online.comorgsyn.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. nih.govwikipedia.org The mechanism is believed to involve the conjugate addition of aniline to the unsaturated carbonyl, followed by cyclization and oxidation. iipseries.orgwikipedia.org A proposed fragmentation-recombination mechanism suggests that the initial adduct can break apart into an imine and a saturated ketone, which then recombine before cyclizing. wikipedia.org

Combes Synthesis : This method produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism starts with the condensation of the aniline and one of the ketone groups to form an enamine intermediate. youtube.com Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields the final quinoline product. wikipedia.orgyoutube.com The ring-closure step is typically rate-determining. wikipedia.org

Friedländer Synthesis : Perhaps the most direct route, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or an ester). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acid or base and proceeds via an initial aldol-type condensation to form a β-hydroxy carbonyl or its enone equivalent, which then undergoes intramolecular cyclization and dehydration to form the quinoline. researchgate.netorganic-chemistry.org A modern one-pot protocol for synthesizing quinoline-2-carboxylates directly utilizes a Friedländer-type approach by reacting 2-aminobenzaldehydes with β-nitroacrylates. nih.gov Another modification involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) with Fe/AcOH in the presence of an active methylene compound like a β-keto-ester, leading to a domino nitro reduction-Friedländer heterocyclization. mdpi.com

Povarov Reaction : This is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which are then oxidized to quinolines. nih.gov

A related and highly relevant classical method is the Pfitzinger reaction , which condenses isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism involves the basic hydrolysis of isatin to an amino-keto-acid, which then condenses with the carbonyl compound to form an imine/enamine that cyclizes and dehydrates. wikipedia.org

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key mechanism for introducing substituents onto an existing chloroquinoline ring. This reaction is fundamentally different from electrophilic aromatic substitution. In SNAr, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group, such as a halide. mdpi.com

The reaction proceeds via a two-step addition-elimination mechanism.

Addition : The nucleophile attacks the carbon atom bearing the leaving group (e.g., the chlorine at C-7 of the quinoline ring). This attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination : The leaving group departs, and the aromaticity of the ring is restored.

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the quinoline ring nitrogen itself acts as a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. The carboxylate group at the C-2 position further enhances this effect. These groups help to stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the substitution reaction at positions like C-4 and C-7.

Cyclization and Ring Expansion Mechanisms

Beyond the intramolecular cyclizations inherent in classical syntheses, other mechanisms involving ring formation and expansion are utilized to create the quinoline framework.

A notable example is the synthesis of ethyl quinoline-3-carboxylates through a rhodium(II)-catalyzed reaction of indoles with ethyl halodiazoacetates. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of a rhodium carbenoid, which then undergoes cyclopropanation across the 2,3-double bond of the indole ring to form a labile indoline (B122111) cyclopropane (B1198618) intermediate. beilstein-journals.org This strained three-membered ring then undergoes ring-opening, followed by elimination of HX, to expand the five-membered pyrrole (B145914) ring into the six-membered pyridine ring of the quinoline structure. beilstein-journals.orgnih.gov

Other ring expansion strategies have been reported, such as the coupling of a homoallylic ring expansion with aromatization via C-C bond scission to yield quinolines from isonitrile precursors. organic-chemistry.org These methods provide non-traditional routes to the quinoline core, often with unique substitution patterns that are not readily accessible through classical methods.

Oxidation, Reduction, and Ester Hydrolysis/Transesterification Pathways

Oxidation : Oxidation reactions are crucial in many quinoline syntheses, either for creating a necessary precursor or for the final aromatization step. A direct route to quinoline-2-carboxylic acids involves the oxidation of 2-methylquinolines. youtube.com Reagents like potassium permanganate (B83412) (KMnO₄) can selectively oxidize the benzylic methyl group to a carboxylic acid. youtube.com The final step in many classical syntheses, such as the Skraup and Doebner-von Miller reactions, is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline, often accomplished by an oxidizing agent like nitrobenzene or arsenic acid present in the reaction mixture. pharmaguideline.comwikipedia.org

Reduction : Reduction reactions are commonly employed to prepare aniline precursors needed for quinoline synthesis. Aromatic nitro compounds are frequently used starting materials due to their commercial availability. The nitro group can be reduced to the corresponding aniline using various methods, such as catalytic hydrogenation (H₂/Pd-C) or, more commonly in laboratory synthesis, with metals in acidic media like iron (Fe) or tin(II) chloride (SnCl₂) in HCl. mdpi.comyoutube.com This reduction is often the first step before initiating a Friedländer or Doebner-von Miller cyclization. mdpi.comnih.gov For example, a domino process can involve the in situ reduction of a 2-nitrobenzaldehyde with Fe/AcOH, which then immediately undergoes a Friedländer condensation with an active methylene compound. mdpi.com

Ester Hydrolysis/Transesterification : The ethyl ester group of the title compound, this compound, can be readily modified.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This leads to a tetrahedral intermediate, which, after proton transfers, eliminates ethanol to yield the corresponding quinoline-2-carboxylic acid.

Transesterification follows a similar acid-catalyzed mechanism, but a different alcohol (e.g., methanol) is used instead of water, resulting in the exchange of the alkoxy group (e.g., conversion of an ethyl ester to a methyl ester). This reaction is typically performed using the new alcohol as the solvent to drive the equilibrium toward the desired product.

Spectroscopic and Structural Characterization Methodologies for Quinoline Carboxylates

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of Ethyl 7-chloroquinoline-2-carboxylate, distinct signals are expected for the aromatic protons of the quinoline (B57606) ring system and the protons of the ethyl ester group. The aromatic region will display a set of coupled multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylate group, as well as by their position on the quinoline ring.

Based on data from similar quinoline derivatives, the proton at the C3 position is expected to appear as a doublet in the downfield region of the aromatic spectrum. The protons on the benzo-fused portion of the quinoline ring (H5, H6, and H8) will exhibit characteristic splitting patterns (doublets and double doublets) based on their coupling with adjacent protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 8.20 - 8.30 | d | 8.5 - 9.0 |

| H4 | 7.90 - 8.00 | d | 8.5 - 9.0 |

| H5 | 7.80 - 7.90 | d | 8.0 - 8.5 |

| H6 | 7.40 - 7.50 | dd | 8.0 - 8.5, ~2.0 |

| H8 | 8.10 - 8.20 | d | ~2.0 |

| -OCH2CH3 | 4.40 - 4.50 | q | ~7.1 |

| -OCH2CH3 | 1.40 - 1.50 | t | ~7.1 |

Note: Predicted values are based on analogous compounds and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct signals are anticipated, corresponding to the nine carbons of the quinoline core, the two carbons of the ethyl group, and the carbonyl carbon of the ester. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.

The carbonyl carbon of the ester is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The aromatic carbons will appear in the approximate range of 120-150 ppm. The carbon bearing the chlorine atom (C7) will be influenced by the halogen's inductive effect. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 - 150 |

| C3 | 122 - 124 |

| C4 | 137 - 139 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 127 - 129 |

| C7 | 135 - 137 |

| C8 | 128 - 130 |

| C8a | 147 - 149 |

| C=O | 164 - 166 |

| -OCH2CH3 | 61 - 63 |

| -OCH2CH3 | 14 - 15 |

Note: Predicted values are based on analogous compounds and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitively assigning proton and carbon signals. An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For this compound, this would allow for the unambiguous assignment of each protonated carbon in the quinoline ring and the ethyl group by observing the cross-peaks between the corresponding proton and carbon signals. This technique is instrumental in distinguishing between isomeric structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C12H10ClNO2), HRMS would be expected to yield a molecular ion peak with a mass that is very close to the calculated exact mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 236.0473 |

Note: This is a calculated value. Experimental values are typically reported to four decimal places.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretch of the ester functional group is anticipated around 1720-1740 cm⁻¹. The spectrum will also feature absorptions in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the quinoline ring. C-O stretching vibrations of the ester group will likely appear in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C=C, C=N (Aromatic) | 1500 - 1600 |

| C-O (Ester) | 1200 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-Cl | < 800 |

Note: Predicted values are based on general functional group correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound, which contains a conjugated aromatic system, is expected to exhibit characteristic absorption maxima (λmax). Quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions. The presence of the chloro and carboxylate substituents will influence the exact position and intensity of these absorptions. The spectrum is anticipated to show strong absorptions in the UV region, likely with λmax values between 200 and 400 nm.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The process involves growing a single crystal of the compound suitable for analysis. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data are collected and processed to generate an electron density map, from which the atomic positions are determined and the structure is refined.

Research Findings:

While specific crystal structure data for this compound is not available in the reviewed literature, the analysis of closely related compounds demonstrates the utility of the XRD technique for this class of molecules. For instance, the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, providing insight into the typical structural features of such systems. nih.govresearchgate.net In this related compound, the quinoline and carboxylate groups were found to be nearly perpendicular, with a dihedral angle of 87.06 (19)°. nih.gov The crystal packing was stabilized by weak C—H⋯O hydrogen bonds. nih.gov

Another related compound, Ethyl 2-chloro-6-methylquinoline-3-carboxylate , was found to crystallize in the triclinic system. nih.gov Its structure revealed interactions via aromatic π–π stacking, which organized the molecules into sheets in the crystal lattice. nih.gov These examples highlight the detailed conformational and intermolecular interaction data that XRD analysis provides.

The key parameters obtained from a single-crystal XRD experiment are summarized in a crystallographic data table. The table below is for the related compound Ethyl 2,4-dichloroquinoline-3-carboxylate and serves as an example of the data generated. nih.gov

Interactive Table: Example Crystal Data for a Related Quinoline Carboxylate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| β (°) | 100.262 (1) |

| Volume (ų) | 1199.32 (11) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation type | Mo Kα |

Note: This data is for the related compound Ethyl 2,4-dichloroquinoline-3-carboxylate and is presented for illustrative purposes. nih.gov

Elemental Analysis

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula.

For this compound, with the molecular formula C₁₂H₁₀ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen).

Research Findings:

The theoretical elemental composition for this compound is presented in the table below. While specific experimental results for this exact compound were not detailed in the surveyed literature, an example of experimentally determined values for a related 7-chloroquinoline (B30040) derivative is included to illustrate the comparison between theoretical and found data. For instance, in the synthesis of a 7-chloroquinolinehydrazone, the elemental analysis showed found values for C, H, and N that were within ±0.4% of the calculated values, indicating a high degree of purity. nih.gov

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical % (C₁₂H₁₀ClNO₂) | Example Experimental % (Found)* |

|---|---|---|

| Carbon (C) | 61.16 | 52.89 |

| Hydrogen (H) | 4.28 | 4.92 |

| Chlorine (Cl) | 15.04 | N/A |

| Nitrogen (N) | 5.94 | 7.88 |

Note: The experimental values shown are for a different, but related, compound (a 7-chloroquinolinehydrazone derivative, C₁₆H₁₇BrN₂O₃) and are provided for illustrative purposes only to demonstrate how experimental data is typically presented. nih.gov N/A indicates data not available for the example compound.

Computational and Theoretical Investigations of Quinoline Carboxylates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) carboxylates to predict their geometry, electronic properties, and vibrational frequencies.

The electronic properties of quinoline derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on analogous compounds, such as 2-chloroquinoline-3-carboxaldehyde, performed using the B3LYP/6–311++G(d,p) basis set, have determined the HOMO-LUMO energy gap to be approximately 4.430 eV. nih.gov This relatively large gap suggests significant molecular stability. Analysis of other quinolinone derivatives using similar DFT levels of theory further supports the use of these calculations to predict stability and reactivity. rsc.org The HOMO typically resides on the quinoline ring system, indicating it is the primary site for electron donation, while the LUMO is distributed across the π-system, marking it as the electron-accepting region.

Table 1: Frontier Molecular Orbital Energies and Properties of 2-Chloroquinoline-3-carboxaldehyde

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.193 |

| ELUMO | -2.762 |

| Energy Gap (ΔE) | 4.430 |

| Ionization Potential | 7.193 |

| Electron Affinity | 2.762 |

| Hardness (η) | 2.215 |

| Softness (S) | 0.226 |

| Electronegativity (χ) | 4.977 |

Data sourced from studies on 2-chloroquinoline-3-carboxaldehyde, a structurally related compound. nih.gov

DFT calculations are highly effective in simulating the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For instance, in a detailed study of 2-chloroquinoline-3-carboxaldehyde, theoretical vibrational frequencies were calculated using the B3LYP/6–311++G(d,p) method. nih.gov The calculated frequencies were found to be in excellent agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov Similarly, investigations on ethyl 4-chloro-7-iodoquinoline-3-carboxylate involved DFT calculations to analyze its vibrational spectra, confirming the presence of characteristic conformers in experimental samples. This correlative approach is invaluable for confirming the structure and purity of synthesized quinoline carboxylates.

The presence of flexible side chains, such as the ethyl carboxylate group, allows for the existence of multiple rotational isomers, or conformers. DFT calculations can be used to map the potential energy surface of the molecule by rotating specific dihedral angles, thereby identifying stable, low-energy conformers.

A study on the closely related ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides a clear example of this application. By performing a systematic scan of the potential energy surface, researchers identified four distinct stable conformers. The relative energies of these conformers were calculated to determine their population distribution at a given temperature. The most stable conformer was identified, and its optimized geometry was used for further spectral simulations. This type of analysis is critical for understanding how molecular shape influences physical properties and biological activity.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying excited states and simulating UV-Visible absorption spectra. nih.govmdpi.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For quinoline derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, can predict the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., π→π* or n→π*). dergipark.org.tr In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the electronic transitions of its different conformers. dergipark.org.tr The calculations revealed that the HOMO-LUMO transition corresponded to the S0→S2 excited state, with calculated excitation energies of 3.75 eV and 3.84 eV for the trans and cis conformers, respectively. dergipark.org.tr Such studies are essential for interpreting experimental UV-Vis spectra and understanding the photophysical properties of these compounds. semanticscholar.org

Table 2: Calculated Excitation Energies and Oscillator Strengths for Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde

| Conformer | Excited State | Major Contribution | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|---|

| Trans | S2 | HOMO → LUMO | 3.75 | ~0.02 |

| Trans | S6 | HOMO → LUMO+1 | 4.60 | ~0.30 |

| Cis | S2 | HOMO → LUMO | 3.84 | ~0.02 |

| Cis | S3 | HOMO-2 → LUMO | 4.19 | ~0.11 |

Data sourced from TD-DFT studies on a related quinoline carbaldehyde. dergipark.org.tr

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on Ethyl 7-chloroquinoline-2-carboxylate were not found in the reviewed literature, this technique is widely applied to quinoline derivatives to explore their dynamic behavior and interactions with their environment, such as solvents or biological macromolecules. nih.gov

MD simulations provide insights into the conformational flexibility of the molecule over time, the stability of ligand-protein complexes, and the role of solvent molecules. For example, MD simulations have been used to study the stability of quinoline-3-carboxamide derivatives when bound to kinase enzymes, confirming that the interactions observed in static docking models are maintained in a dynamic, solvated environment. nih.gov Such simulations calculate trajectories by solving Newton's equations of motion, providing a detailed picture of molecular motion and intermolecular interactions, which is crucial for drug design and materials science.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations offer a suite of tools to predict the chemical reactivity of molecules. Beyond the HOMO-LUMO gap, several other "reactivity descriptors" can be derived from DFT results. These include chemical potential, hardness, softness, and the Fukui function.

The Fukui function is particularly useful as it identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 2-chloroquinoline-3-carboxaldehyde, analysis of the Fukui functions and the distribution of electrostatic potential (ESP) on the molecular surface helped to pinpoint the most reactive sites. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and hyperconjugative interactions between filled and empty orbitals, which provides insight into the electronic factors that stabilize the molecule and influence its reactivity. nih.gov These computational tools allow for a detailed, atom-by-atom prediction of where a molecule is most likely to react.

Topological Analysis (e.g., Hirshfeld Surface Analysis)

Topological analysis provides a powerful means to visualize and quantify intermolecular interactions within a crystal lattice. Hirshfeld surface analysis is a prominent technique in this domain, which maps the electron distribution of a molecule in a crystal to explore its interactions with neighboring molecules.

While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally similar compounds provide valuable insights into the expected interactions. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate revealed the importance of H···H, H···O/O···H, and H···Cl/Cl···H interactions in the crystal packing. nih.govnih.govdntb.gov.ua Similarly, an analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate indicated that H···H contacts made the largest contribution to the Hirshfeld surface. iucr.org

Based on these analogous systems, it can be inferred that the crystal packing of this compound would likely be dominated by van der Waals forces, with significant contributions from H···H, C-H···O, and C-H···Cl interactions. The presence of the chlorine atom and the carboxylate group would likely lead to specific halogen and hydrogen bonding patterns.

Table 2: Predicted Major Intermolecular Interactions and Their Percentage Contributions to the Hirshfeld Surface for this compound (based on analogous structures)

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 35 - 50 |

| H···O/O···H | 20 - 30 |

| H···Cl/Cl···H | 10 - 15 |

| C···H/H···C | 5 - 10 |

Note: These are predicted ranges based on the analysis of similar chloroquinoline derivatives.

Structure Activity Relationship Sar Investigations of Chloroquinoline Carboxylates

Ligand Design Principles and Pharmacophore Identification

The design of biologically active quinoline (B57606) derivatives is often guided by identifying key pharmacophoric features responsible for molecular recognition at a biological target. The quinoline template itself is a crucial pharmacophore, and its efficacy can be enhanced by various substituents. rsc.org For many quinoline-based therapeutic agents, a common design principle involves the inclusion of a halogen at the C7 position and an amino or other functional group at the C4 position. youtube.com The 7-chloroquinoline (B30040) moiety, in particular, is a well-established pharmacophore group included in the design of compounds targeting malaria. mdpi.com

Pharmacophore modeling studies on quinoline derivatives have helped to delineate the essential structural requirements for specific biological activities. For instance, in silico models for antimalarial quinolines have identified key features such as hydrogen bond acceptors and donors, and hydrophobic regions that are critical for activity. nih.gov The general pharmacophore for antimalarial 4-aminoquinolines includes the quinoline nitrogen, the 7-chloro group, and the side chain amine, which are all crucial for binding and mechanism of action. youtube.com For other activities, the pharmacophoric elements can differ. For example, quinoline-based inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase require a carboxylic acid at the C4 position and a bulky hydrophobic substituent at the C2 position. nih.gov These principles guide the rational design of new derivatives, such as Ethyl 7-chloroquinoline-2-carboxylate, by combining known bio-active fragments to achieve a desired biological effect.

Substituent Effects on Molecular Recognition and Biological Activity (in vitro/in silico focus)

The presence and position of a halogen substituent on the quinoline ring are critical determinants of biological activity. The 7-chloro substituent is a hallmark of many potent antimalarial quinolines, including the landmark drug chloroquine (B1663885). youtube.com Structure-activity relationship studies have consistently shown that an electron-withdrawing group at the C7 position is essential for antimalarial activity; replacing the 7-chloro group with an electron-donating group like methyl results in a complete loss of potency. youtube.com The synthesis of numerous 7-chloroquinoline derivatives continues to be a focus of research for developing new antimalarial, anticancer, and antimicrobial agents. tandfonline.comnih.govscielo.br

While chlorine is the most common halogen at C7, other halogens can also confer significant activity. For example, studies on quinoline-type efflux pump inhibitors in Acinetobacter baumannii found that a bromine substituent at the C7 position was important for inhibitory activity. acs.org This highlights that while the electronic and steric properties of a halogen at C7 are crucial, the specific halogen can be optimized depending on the biological target.

The carboxylate moiety (–COOH) and its ester derivatives (–COOR) play a pivotal role in the biological profile of quinoline compounds, primarily by acting as a hydrogen bond acceptor and influencing solubility and binding affinity. The position of this group on the quinoline ring is a key factor. For instance, a study of quinoline-4-carboxylic acids as inhibitors of the enzyme L1210 dihydroorotate dehydrogenase revealed a strict requirement for the carboxylic acid group at the C4 position. nih.gov

Substitutions at other positions of the quinoline ring, such as C3 and C4, are also critical for modulating biological activity. The C4 position is a frequent site for modification in the design of antimalarial drugs. The 4-amino group of chloroquine is essential, and modifications to its terminal dialkylamino side chain significantly impact activity and toxicity. youtube.com In other contexts, attaching different moieties at C4 has led to potent anticancer and antimicrobial agents. durham.ac.uk

Substitutions at the C2 and C3 positions also have a profound impact. For certain enzyme inhibitors, a bulky, hydrophobic substituent at the C2 position is a requirement for high potency. nih.gov Conversely, substitutions at the C3 position can sometimes be detrimental. For example, the introduction of an iodine atom at the C3 position of chloroquine resulted in a decrease in antimalarial activity. nih.gov These findings demonstrate that while the 7-chloro and 2-carboxylate groups of this compound are key features, further modifications on the quinoline ring could either enhance or diminish its potential biological effects, depending on the specific target.

In Silico Modeling for Biological Target Interactions

Computational methods, particularly molecular docking, are invaluable tools for predicting and rationalizing the interactions between small molecules like this compound and their potential protein targets.

Molecular docking simulations have been employed to investigate the binding modes of various chloroquinoline carboxylates with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases.

A study on ethyl 6-chloroquinoline-4-carboxylate derivatives, which are structural isomers of the title compound, identified farnesyltransferase (FTase) as a potential antimalarial target. researchgate.net The docking results for the most potent compounds revealed significant binding affinities, with binding energies reaching as low as -10.11 kcal/mol. The interactions stabilizing the ligand-protein complex included hydrogen bonds between the carboxylate oxygen and key amino acid residues like ARG291 and LYS294 in the active site. researchgate.net

Other docking studies on different quinoline derivatives have explored a variety of targets. For example, fluoroquinolines have been docked against E. coli DNA gyrase B, with calculated binding affinities ranging from -6.1 to -7.2 kcal/mol. researchgate.net In another study, novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety were docked into the active site of carbonic anhydrase IX, a tumor-associated enzyme. nih.gov Similarly, thiopyrano[2,3-b]quinoline derivatives were evaluated in silico against the anticancer peptide CB1a, showing binding affinities between -5.3 and -6.1 Kcal/mol, with interactions involving multiple lysine, valine, and isoleucine residues. nih.gov

These in silico studies collectively suggest that the chloroquinoline carboxylate scaffold can fit into diverse binding pockets. The 7-chloro group often contributes to hydrophobic interactions, while the carboxylate ester moiety is typically involved in crucial hydrogen bonding that anchors the ligand to the protein target.

Table 1: Effect of Substituents on Biological Activity of Quinoline Derivatives

| Base Scaffold | Position | Substituent | Biological Activity / Finding | Reference |

| Quinoline | C7 | -Cl | Essential for antimalarial activity | youtube.com |

| Quinoline | C7 | -CH₃ | Loss of antimalarial activity | youtube.com |

| 4-Oxo-quinolone | C3 | -COOEt (Ethyl ester) | Potent antimalarial activity (EC₅₀ ~0.25 µM) | nih.gov |

| 4-Oxo-quinolone | C3 | -COOH (Carboxylic acid) | Abolished antimalarial activity | nih.gov |

| 4-Oxo-quinolone | C3 | -CONH₂ (Amide) | Abolished antimalarial activity | nih.gov |

| Quinoline | C4 | -COOH (Carboxylic acid) | Strict requirement for dihydroorotate dehydrogenase inhibition | nih.gov |

| Quinoline | C2 | Bulky hydrophobic groups | Necessary for dihydroorotate dehydrogenase inhibition | nih.gov |

| Chloroquine | C3 | -I (Iodine) | Decreased antimalarial activity | nih.gov |

Table 2: Molecular Docking Results for Chloroquinoline Derivatives

| Compound/Derivative Series | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Ethyl 6-chloroquinoline-4-carboxylates | Farnesyltransferase (3E34) | -6.54 to -10.11 | ARG291, LYS294 | researchgate.net |

| Fluoroquinoline derivatives | E. coli DNA gyrase B | -6.1 to -7.2 | Not specified | researchgate.net |

| 2H-thiopyrano[2,3-b]quinolines | CB1a peptide (2IGR) | -5.3 to -6.1 | LYS7, GLU9, TRP12, VAL14, LYS16 | nih.gov |

| Chloroquinoline-benzenesulfonamide hybrids | Carbonic Anhydrase IX (CA IX) | -7.25 to -8.84 | His94, His96, His119, Thr200, Pro202 | nih.gov |

Ligand-Protein Binding Affinity Prediction

The prediction of binding affinity between a small molecule like this compound and a target protein is a cornerstone of modern drug discovery. Computational docking simulations are employed to forecast the preferred orientation of the ligand within a protein's active site and to estimate the strength of the interaction. These studies are crucial for prioritizing compounds for synthesis and biological testing.

While specific docking studies on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from structurally related chloroquinoline carboxylate esters. For instance, molecular docking studies on a series of 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates against the farnesyltransferase (FTase) receptor have provided data on their binding interactions. One of the potent analogs in this series, Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate, demonstrated significant binding affinity. The interactions observed for this analog, which shares the core chloroquinoline ester feature, highlight the types of forces that can govern the binding of this chemical class. The quinoline ring often participates in π-π stacking interactions with aromatic amino acid residues, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The chloro-substituent typically contributes to hydrophobic interactions within the binding pocket.

These studies reveal that chloroquinoline carboxylates can achieve high binding affinity through a combination of hydrophobic, hydrogen bonding, and π-system interactions. The predicted binding energy is a key metric, with more negative values indicating a more stable ligand-protein complex.

Table 1: Predicted Binding Affinity of a Representative Chloroquinoline Carboxylate Analog

Data from a molecular docking study of Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate with the FTase receptor.

| Parameter | Value | Unit |

|---|---|---|

| Binding Energy | -10.11 | kcal/mol |

| Docking Energy | -11.78 | kcal/mol |

| Inhibition Constant (Ki) | 3.88e-008 | µM |

Chemoinformatics and Pharmacokinetic Property Prediction

Chemoinformatics plays a vital role in filtering compound libraries and predicting the drug-like properties of molecules. The pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—of a compound like this compound can be estimated using various computational models. These predictions are based on the molecule's structural features, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For the broader class of 2-aryl-quinoline-4-carboxylic acids, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable drug-like properties. nih.gov These related compounds generally exhibit good predicted oral bioavailability, as indicated by their Total Polar Surface Area (TPSA) values, which typically fall within a range conducive to cell membrane permeability. nih.gov For instance, TPSA values for this class have been reported to be between 50 and 78 Ų, indicating good potential for oral absorption. nih.gov Furthermore, predictions suggest that these molecules are likely to have good absorption, with calculated percentages often exceeding 80%. nih.gov The blood-brain barrier (BBB) penetration is another critical parameter, and for this class of quinoline carboxylic acids, predictions indicate they are within an acceptable range for potential CNS activity or, conversely, for avoiding unwanted CNS side effects. nih.gov

These chemoinformatic tools allow for the early assessment of a compound's potential to be developed into a viable drug, guiding the design of analogs with improved pharmacokinetic profiles.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Class of Quinoline Carboxylic Acids

Data derived from in-silico analysis of 2-aryl/heteroaryl-quinoline-4-carboxylic acids, a class structurally related to this compound.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Absorption | 82 - 91% | Indicates potential for good oral uptake. |

| BBB Penetration | Within expected range | Suggests predictable central nervous system exposure. |

| Total Polar Surface Area (TPSA) | 50.19 - 77.89 Ų | Correlates with good oral bioavailability. |

Conformational Flexibility and its Impact on Receptor Binding

The three-dimensional shape of a molecule is not static; it possesses conformational flexibility due to the rotation around single bonds. This flexibility is a critical determinant of a molecule's ability to bind to a receptor. For this compound, rotation can occur around the bond connecting the ethyl group to the carboxylate oxygen and the bond linking the carboxylate group to the quinoline ring.

The energetically preferred conformation of the molecule will adopt a shape that minimizes steric hindrance and electronic repulsion. The planarity of the quinoline ring system provides a rigid scaffold, but the orientation of the ethyl carboxylate substituent can vary. This orientation can significantly impact how the molecule fits into a protein's binding site and which specific interactions it can form. For example, one conformation might position the carbonyl oxygen to form a crucial hydrogen bond with an amino acid residue, whereas a different rotational isomer (rotamer) might not.

Studies on related 2-chloroquinoline (B121035) inhibitors have shown that the introduction of different substituents can cause the molecule to adopt distinct shapes, such as an "extended conformation" versus a "V-shaped" structure. nih.gov These different conformations allow the molecules to occupy different sub-pockets within the enzyme's active site, leading to variations in binding affinity and biological activity. nih.gov The rotational barrier of the ester group itself is significant, with the s-Z (or s-trans) conformation generally being more stable than the s-E (or s-cis) form. msu.edu This inherent preference, combined with the steric influence of the quinoline ring, will dictate the most likely binding conformation and, consequently, the molecule's biological efficacy.

Advanced Research Applications of the Ethyl 7 Chloroquinoline 2 Carboxylate Scaffold

Role as a Privileged Scaffold in Heterocyclic Synthesis and Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundational structure for the development of a wide range of biologically active compounds. nih.govnih.gov The quinoline (B57606) nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govrsc.org

The Ethyl 7-chloroquinoline-2-carboxylate scaffold, in particular, is highly valued in heterocyclic synthesis. The chlorine atom at the 7-position and the ester at the 2-position are not merely passive substituents; they are key functional handles that chemists can exploit to build molecular complexity. For instance, the core structure is a valuable precursor for creating hybrid molecules that merge the quinoline scaffold with other pharmacologically important heterocycles. A notable example is its use in the organocatalytic synthesis of bifunctional hybrids containing 1,2,3-triazole rings, which are known for their diverse biological activities. scielo.br This involves converting the 7-chloroquinoline (B30040) moiety into an azide, which then undergoes a cycloaddition reaction with β-ketoesters to yield 7-chloroquinoline-1,2,3-triazoyl carboxylates. scielo.brcrossref.org

Furthermore, the reactivity of chloroquinolines allows for their use in constructing elaborate fused-ring systems. The chlorine atom can be readily displaced by various nucleophiles, a foundational reaction in the synthesis of a library of functionalized quinolines for medicinal chemistry exploration. durham.ac.uknih.gov This strategic positioning of reactive sites makes this compound a powerful starting material for generating molecular diversity, enabling researchers to systematically explore structure-activity relationships and develop novel compounds with tailored biological profiles.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and modulation of that target's function within a biological system. A high-quality chemical probe must exhibit high potency and selectivity for its intended target to avoid misleading off-target effects. nih.gov While specific, fully validated chemical probes derived directly from this compound are not yet widely reported in the literature, its scaffold possesses ideal characteristics for their development.

The development of a chemical probe from this scaffold would involve strategic derivatization. The ethyl ester group at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile attachment point. This carboxylic acid can then be coupled to various reporter tags or functional groups using well-established chemical reactions. thermofisher.com For example:

Fluorophore Conjugation: A fluorescent dye could be attached via an amide bond, allowing researchers to visualize the localization of the probe and its target protein within cells using microscopy techniques.

Biotinylation: Attachment of a biotin (B1667282) tag would enable affinity purification of the target protein from complex cellular lysates, a critical step in target identification and validation.

Photo-affinity Labeling: Incorporation of a photoreactive group would allow for the formation of a permanent, covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification.

The 7-chloro position also offers a site for modification, though it is more commonly exploited for tuning the pharmacological properties of the molecule itself. The inherent biological activity of the quinoline core provides a strong starting point, and by systematically modifying the scaffold and assessing the biological activity of the resulting derivatives, researchers can develop potent and selective ligands suitable for conversion into high-quality chemical probes.

Design of Novel Functional Molecules through Derivatization and Hybridization Strategies

The this compound scaffold is a fertile ground for creating novel functional molecules through derivatization (modifying existing functional groups) and hybridization (linking two or more distinct pharmacophores). These strategies aim to enhance potency, improve selectivity, introduce new biological activities, or create multifunctional agents.

Derivatization: The ester group is a prime site for derivatization. It can be converted into a wide range of amides by reacting the corresponding acid chloride with various arylamines. researchgate.net This approach allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize interactions with a biological target. Similarly, the chlorine atom at the 7-position can be substituted with various nucleophiles, such as those containing sulfur, to create derivatives like 7-chloro-(4-thioalkylquinolines), which have been explored for their antiproliferative activities. mdpi.comnih.gov

Hybridization: This strategy involves covalently linking the 7-chloroquinoline scaffold to another molecule with known biological activity. The goal is often to create a single molecule that can interact with multiple targets or that combines the most favorable properties of its constituent parts. A prominent example is the development of "harmiquins," which are hybrids of a 7-chloroquinoline moiety and the β-carboline alkaloid harmine. nih.gov These hybrids were designed as potential antimalarial agents, aiming to combine the mechanisms of action of both chloroquine (B1663885) and harmine. Another example is the synthesis of 7-chloroquinoline-1,2,3-triazole hybrids, which merge the quinoline and triazole pharmacophores to explore new chemical space for antioxidant and other therapeutic properties. scielo.br

These strategies are summarized in the table below:

| Strategy | Scaffold Position(s) Involved | Resulting Structure | Intended Outcome/Application |

| Derivatization | C-2 (Carboxylate) | Quinoline-2-carboxamides | Modulate biological activity (e.g., anti-inflammatory, analgesic). researchgate.net |

| Derivatization | C-7 (Chloro) / C-4 | 4-Sulfanyl/Sulfinyl/Sulfonyl quinolines | Introduce new functionalities for anticancer activity. mdpi.comnih.gov |

| Hybridization | C-4 (Amino linkage) | Harmiquins (β-Carboline-quinoline hybrids) | Develop novel dual-action antimalarial agents. nih.gov |

| Hybridization | C-4 (Azide linkage) | 7-Chloroquinoline-1,2,3-triazoles | Create novel compounds with potential antioxidant properties. scielo.br |

Exploration in Chemical Biology for Target Identification and Validation (in vitro focus)